molecular formula C24H22N2O3S2 B11633426 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11633426
M. Wt: 450.6 g/mol
InChI Key: DELVZUFVGOGSRH-UHFFFAOYSA-N
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Description

2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.

    Attachment of the Prop-2-en-1-yl Group: This step can be achieved through a Heck reaction, where the thienopyrimidine core is coupled with a prop-2-en-1-yl halide in the presence of a palladium catalyst.

    Addition of the 3-Methoxyphenoxyethyl Group: This final step involves the nucleophilic substitution of the thienopyrimidine core with 3-methoxyphenoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienopyrimidine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Substituted thienopyrimidine derivatives.

Scientific Research Applications

2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
  • 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(BUT-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential biological activities. The presence of the 3-methoxyphenoxyethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H22N2O3S2/c1-3-12-26-23(27)20-16-21(17-8-5-4-6-9-17)31-22(20)25-24(26)30-14-13-29-19-11-7-10-18(15-19)28-2/h3-11,15-16H,1,12-14H2,2H3

InChI Key

DELVZUFVGOGSRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C

Origin of Product

United States

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